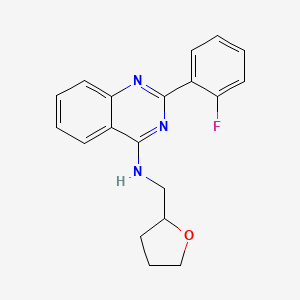
2-(2-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine
説明
Synthesis Analysis
The synthesis of quinazolinamines, including those substituted with fluorophenyl groups, can be achieved through various methodologies. A notable process involves the reaction of 2-fluorobenzonitriles with KO(t)Bu as a promoter, producing the desired heterocycles under catalyst-free conditions, indicating a straightforward and efficient synthesis route for such compounds (Jian-Bo Feng & Xiao‐Feng Wu, 2015).
Molecular Structure Analysis
Fluorine substitution on quinazoline derivatives, such as the 2-(2-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine, influences the molecular packing and crystal structure. The introduction of fluorine atoms can significantly affect the hydrogen bonding and π-π interactions within the crystal lattice, leading to variations in solubility and potentially enhancing biological activity (Yue Sun et al., 2019).
Chemical Reactions and Properties
Quinazolinamines exhibit a range of chemical behaviors, including their ability to act as tyrosinase inhibitors, which is an enzyme involved in melanin production. The presence of a fluorophenyl group, as in 2-(2-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine, could potentially contribute to this inhibitory activity, highlighting the compound's relevance in studies related to hyperpigmentation disorders (Rui Wang et al., 2016).
Physical Properties Analysis
The physical properties of quinazolinamines, including solubility, melting point, and crystal structure, can be influenced by the nature and position of substituents on the quinazoline core. Specifically, fluorine substitution has been shown to impact these properties, with fluorinated derivatives often displaying improved solubility and distinct crystal packing patterns compared to their non-fluorinated counterparts. This aspect is crucial for the compound's potential application in various fields, including material science and pharmaceuticals (Mohammed H. Geesi et al., 2020).
Chemical Properties Analysis
The chemical properties of 2-(2-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine are characterized by its reactivity towards various chemical agents and conditions. The presence of a fluorophenyl group can lead to unique reactivity patterns due to the electronegativity of fluorine, affecting nucleophilic and electrophilic substitution reactions, as well as hydrogen bonding capabilities. These properties make fluorinated quinazolinamines versatile intermediates in organic synthesis and valuable for further functionalization (S. Buscemi et al., 2004).
特性
IUPAC Name |
2-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c20-16-9-3-1-7-14(16)19-22-17-10-4-2-8-15(17)18(23-19)21-12-13-6-5-11-24-13/h1-4,7-10,13H,5-6,11-12H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDGGVHLFYUQKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-N-(oxolan-2-ylmethyl)quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-furylmethyl)-N-[3-(2-furyl)-4-phenylbutyl]propanamide](/img/structure/B4018448.png)
![2-(3-chlorophenyl)-1-methyl-2-oxoethyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4018451.png)
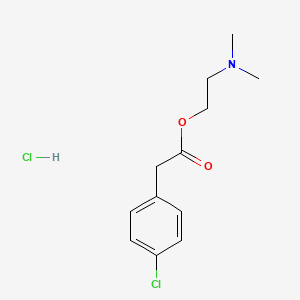
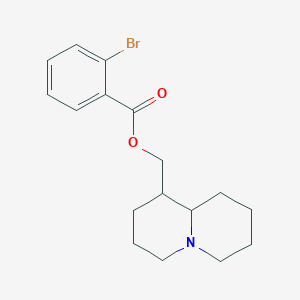
![4-(5-chloro-2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4018462.png)
![methyl [(6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B4018466.png)
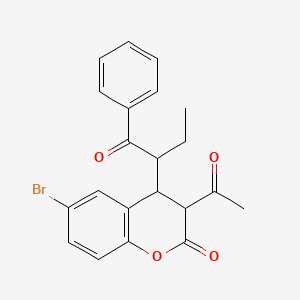
![N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4018494.png)
![N-(4-{2,5-dioxo-3-[(3-pyridinylmethyl)amino]-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4018507.png)
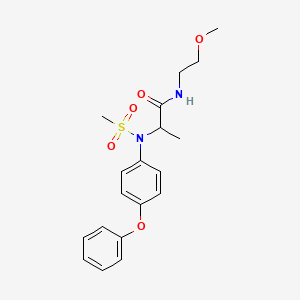
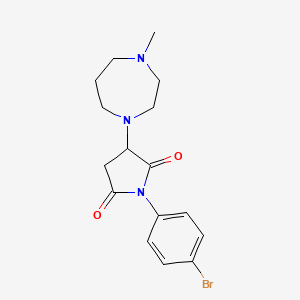
![2-{1-cyclohexyl-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4018527.png)
![N-(3-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4018544.png)